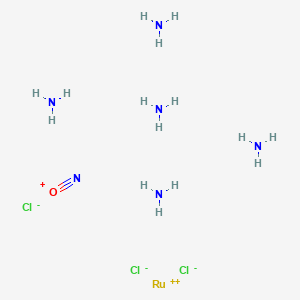
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of drugs known as peroxisome proliferator-activated receptor delta (PPARδ) agonists.
作用机制
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ by 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 leads to increased fatty acid oxidation, increased glucose uptake, and reduced inflammation. These effects are mediated by the upregulation of genes involved in oxidative metabolism and the downregulation of genes involved in glycolytic metabolism.
Biochemical and Physiological Effects:
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to have several biochemical and physiological effects. In animal studies, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to increase endurance and reduce fatigue by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and reducing the expression of genes involved in lipogenesis. In addition, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has several advantages for lab experiments, including its high potency and selectivity for PPARδ. It also has a long half-life, which allows for once-daily dosing. However, there are also limitations to its use in lab experiments, including its potential for off-target effects and the need for expertise in organic chemistry for its synthesis.
未来方向
There are several future directions for research on 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of cancer, either as a standalone therapy or in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 and its potential for off-target effects.
合成方法
The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 involves several steps, including the reaction of 2-bromo-4-methylpyridine with 3-isopropoxyaniline, followed by the reaction of the resulting compound with sodium sulfonate. The final product is obtained after purification using column chromatography. The synthesis of 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 is a complex process that requires expertise in organic chemistry.
科学研究应用
4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been extensively studied for its potential applications in various fields, including sports medicine, cancer research, and metabolic disorders. In sports medicine, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve endurance and performance by increasing the expression of genes involved in oxidative metabolism and reducing the expression of genes involved in glycolytic metabolism. In cancer research, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In metabolic disorders, 4-amino-N-(3-isopropoxyphenyl)-3-pyridinesulfonamide 501516 has been shown to improve lipid metabolism and reduce insulin resistance.
属性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC 名称 |
4-amino-N-(3-propan-2-yloxyphenyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H17N3O3S/c1-10(2)20-12-5-3-4-11(8-12)17-21(18,19)14-9-16-7-6-13(14)15/h3-10,17H,1-2H3,(H2,15,16) |
InChI 键 |
AVHMBLHMEUBAHX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
规范 SMILES |
CC(C)OC1=CC=CC(=C1)NS(=O)(=O)C2=C(C=CN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



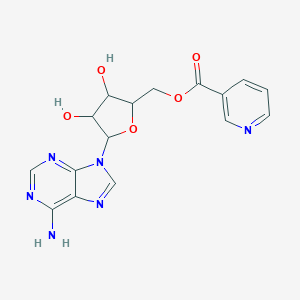
![2,3-dihydroxypropyl [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate](/img/structure/B231547.png)
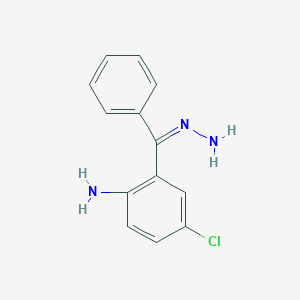
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
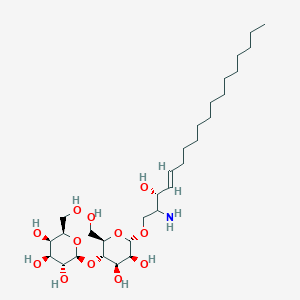
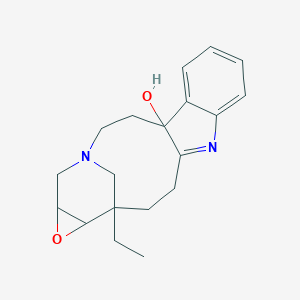

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
